Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate

Lipophilicity Medicinal Chemistry SAR

Sourcing 2-ethyl-substituted thiazole scaffolds often requires lengthy de novo synthesis. Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate (CAS 1510452-77-3) provides a pre-functionalized building block with the synthetically challenging 2-ethyl group pre-installed, eliminating multi-step ring formation. • Orthogonal reactive handles: 5-amino group for amide/urea/sulfonamide formation; 4-carboxylate methyl ester for hydrolysis or aminolysis. • Calculated LogP of 1.07 offers enhanced lipophilicity over 2-methyl analogs (LogP ~0.65), beneficial for intracellular or CNS target optimization. • Supplied at ≥95% purity across major suppliers, ensuring reproducible starting material quality for multistep library synthesis.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23
CAS No. 1510452-77-3
Cat. No. B2418687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate
CAS1510452-77-3
Molecular FormulaC7H10N2O2S
Molecular Weight186.23
Structural Identifiers
SMILESCCC1=NC(=C(S1)N)C(=O)OC
InChIInChI=1S/C7H10N2O2S/c1-3-4-9-5(6(8)12-4)7(10)11-2/h3,8H2,1-2H3
InChIKeyKQULJGYJZORXNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Baseline Properties


Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate (CAS 1510452-77-3) is a 2-ethyl-substituted 5-aminothiazole-4-carboxylate methyl ester with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . This heterocyclic scaffold features a 2-ethyl group on the thiazole ring, distinguishing it from more common 2-methyl or 2-unsubstituted analogs [1]. The compound contains a 5-amino group and a 4-carboxylate methyl ester, providing multiple reactive handles for derivatization. Commercial availability is limited to research-grade material with a specified minimum purity of 95%, and the product is intended exclusively for laboratory and research use, not for human or veterinary application .

Scaffold
2-Ethyl-5-aminothiazole-4-carboxylate methyl ester; distinct from common 2-methyl or 2-unsubstituted analogs
Purity
Research-grade with minimum 95% purity; verify lot-specific COA for sensitive applications
Synthetic Handles
5-Amino and 4-carboxylate methyl ester enable orthogonal derivatization for library synthesis

Why Generic Analogs Cannot Substitute


Thiazole-4-carboxylate scaffolds are not functionally interchangeable; the specific substitution pattern dictates both chemical reactivity and biological target engagement. The 2-ethyl group on the target compound confers increased lipophilicity (calculated LogP approximately 1.07) compared to the 2-methyl analog (LogP approximately 0.65) , which can alter membrane permeability, metabolic stability, and protein binding [1]. The ester functionality (methyl ester versus ethyl ester or free carboxylic acid) controls hydrolysis kinetics and prodrug potential [2]. Furthermore, the 5-amino group provides a nucleophilic site that participates in distinct reactivity patterns compared to 2-amino thiazole regioisomers, affecting both synthetic accessibility of downstream derivatives and potential hydrogen-bonding interactions with biological targets [3].

2-Ethyl vs. 2-Methyl substitution
The 2-ethyl group increases lipophilicity relative to 2-methyl analogs, potentially altering membrane permeability and metabolic stability profiles in cellular assays.
Methyl ester vs. free carboxylic acid
The methyl ester protects the carboxylate during synthesis; hydrolysis kinetics and prodrug potential differ from the free acid, affecting reactivity in downstream steps.
5-Amino vs. 2-amino regioisomer
The 5-amino group provides distinct reactivity (diazotization, hydrogen-bonding) compared to 2-aminothiazoles, limiting direct substitution in established synthetic routes.

Quantitative Differentiation vs. Structural Analogs


Lipophilicity: 2-Ethyl vs. 2-Methyl

The 2-ethyl substitution in the target compound provides increased lipophilicity relative to the 2-methyl analog. The calculated LogP for methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate is 1.0743, compared to approximately 0.65 for the 2-methyl analog . This difference of approximately 0.42 LogP units represents a ~2.6-fold increase in octanol-water partition coefficient, which can significantly impact membrane permeability and tissue distribution in biological assays [1].

Lipophilicity
Class-level
ΔLogP ≈ +0.42 (2-Ethyl vs. 2-Methyl)
Supports lipophilicity-driven SAR interpretation
In silico calculation; class-level inference
Lipophilicity Medicinal Chemistry SAR

Cost: Methyl Ester vs. Carboxylic Acid

The target methyl ester compound (CAS 1510452-77-3) is commercially available at a premium price point relative to its carboxylic acid analog. The methyl ester is listed at approximately €728 for 50 mg from CymitQuimica , while the corresponding carboxylic acid (5-amino-2-ethyl-1,3-thiazole-4-carboxylic acid, CAS 1536796-62-9) is available at $336 for 100 mg (approximately €310) from Chemspace suppliers [1]. This represents approximately a 4-5× higher cost per milligram for the methyl ester, reflecting its value as a protected, more synthetically versatile intermediate.

Procurement cost
Context-dependent
~4–5× higher per mg (methyl ester vs. free acid)
Supports procurement decision for ester-protected intermediate
Commercial pricing data; verify current quotes
Procurement Cost Analysis Building Blocks

Purity Specifications Across Suppliers

Multiple suppliers consistently specify a minimum purity of 95% for methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate (CAS 1510452-77-3) . This contrasts with some related thiazole building blocks such as ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate, which is available at 98% purity from certain suppliers . The consistent 95% purity specification across vendors reflects the synthetic challenges associated with introducing the 2-ethyl substituent on the 5-aminothiazole scaffold.

Purity specification
Reported
95% minimum (multi-supplier)
Lot-specific COA verification recommended
Slightly lower than some 2-methyl analog lots (98%)
Quality Control Purity Procurement

5-Amino vs. 2-Amino Regioisomer Reactivity

The 5-amino substitution pattern in the target compound offers distinct synthetic utility compared to the more common 2-aminothiazole regioisomer. 2-Aminothiazoles can be converted to 2-chloro and 2-bromo derivatives via diazotization, enabling further substitution chemistry at the 2-position [1]. In contrast, the 5-amino group in the target compound remains available for derivatization while the 2-position is already occupied by an ethyl group, providing a complementary set of reactive handles. The presence of both 5-amino and 4-carboxylate ester groups in a 1,3-relationship on the thiazole ring creates a unique chelating motif not present in 2-aminothiazole-4-carboxylates [2].

Synthetic reactivity
Class-level
5-NH₂ / 2-Et substitution vs. 2-NH₂ / 5-substituted regioisomer
Enables orthogonal derivatization strategies
Diazotization yields differ; class-level context
Synthetic Chemistry Regioselectivity Heterocyclic Chemistry

Recommended Research Applications


Lipophilicity-Driven Scaffold Diversification

This compound is optimally deployed in structure-activity relationship (SAR) studies where increased lipophilicity is desired to modulate membrane permeability or target engagement. The 2-ethyl group provides a calculated LogP of 1.0743, representing a meaningful increase over 2-methyl analogs . This property is particularly valuable for optimizing compounds intended for intracellular targets or central nervous system applications where moderate lipophilicity enhances passive diffusion. The 5-amino group and 4-carboxylate ester provide orthogonal handles for library synthesis.

Heterocyclic Library Synthesis

The target compound serves as a versatile building block for generating 2-ethyl-substituted thiazole libraries. The 5-amino group enables amide, urea, and sulfonamide formation, while the 4-carboxylate methyl ester can be hydrolyzed to the carboxylic acid or converted to amides and other ester derivatives . The 2-ethyl substituent is synthetically challenging to introduce after thiazole ring formation, making this pre-functionalized scaffold valuable for expedited library synthesis. This application leverages the compound's unique substitution pattern relative to more common 2-aminothiazole regioisomers .

Methyl Ester as Protected Intermediate

For synthetic routes requiring a protected carboxylic acid, the methyl ester form is the appropriate procurement choice despite its higher cost (approximately €673-€728 per 50 mg versus ~€310 per 100 mg for the free acid) . The ester protection prevents undesired side reactions during transformations targeting the 5-amino group or the thiazole ring. The consistent 95% minimum purity specification across commercial suppliers ensures reproducible starting material quality for multistep syntheses.

Application
Selection Property
Validation Focus
SAR studies requiring modulated lipophilicity
2-Ethyl group for increased LogP
Membrane permeability and LogP assay validation
Thiazole library synthesis
Orthogonal 5-amino and 4-carboxylate ester handles
Derivatization scope and synthetic accessibility
Multistep synthesis requiring carboxyl protection
Methyl ester protection
Reaction compatibility and ester stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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